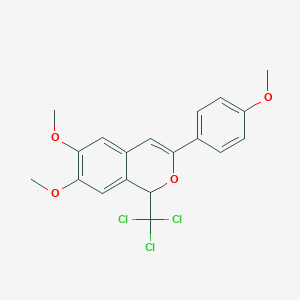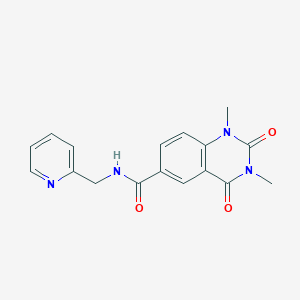
6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene, also known as DMPT, is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a member of the isochromene family and is characterized by its unique chemical structure, which contains a trichloromethyl group and two methoxy groups attached to a central isochromene ring. In
Applications De Recherche Scientifique
6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of agriculture, where this compound has been shown to increase the growth and yield of crops, as well as improve their resistance to environmental stressors such as drought and salt.
This compound has also been studied for its potential use as a feed additive for livestock, where it has been shown to improve feed efficiency and promote growth. Additionally, this compound has been investigated as a potential treatment for various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis. This compound has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. In plants, this compound has been shown to increase the activity of various enzymes involved in photosynthesis and carbon fixation, leading to increased growth and yield. In animals, this compound has been shown to improve feed efficiency and promote growth, possibly through its effects on cellular metabolism and energy homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene in scientific research is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to be relatively non-toxic and well-tolerated in animals, making it a promising candidate for further research.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of this compound may vary depending on the species and experimental conditions used, which can make it difficult to compare results across studies.
Orientations Futures
There are many potential future directions for research on 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene. One area of interest is in the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on cellular metabolism and energy homeostasis.
Other potential future directions for research include investigating the effects of this compound on different species and under different experimental conditions, as well as exploring its potential applications in the treatment of various diseases. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research in a variety of fields.
Méthodes De Synthèse
The synthesis of 6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene involves several steps, including the reaction of 4-methoxybenzaldehyde with malononitrile to form 4-methoxyphenyl-3-(2-cyanoethoxy)acrylate. This intermediate is then reacted with trichloromethyl chloroformate to form this compound. The overall yield of this synthesis method is approximately 30%.
Propriétés
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)-1-(trichloromethyl)-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3O4/c1-23-13-6-4-11(5-7-13)15-8-12-9-16(24-2)17(25-3)10-14(12)18(26-15)19(20,21)22/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCSLOSAHBGHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(O2)C(Cl)(Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5168562.png)


![2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B5168579.png)
![4-benzoyl-2,6-bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5168587.png)
![1-cyclohexyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168597.png)
![1-[3-(2-naphthyloxy)propyl]pyrrolidine](/img/structure/B5168605.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5168610.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5168617.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5168625.png)

![4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5168636.png)
![N-benzyl-1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5168645.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5168652.png)
